Ebracteolata cpd B

Description

Properties

IUPAC Name |

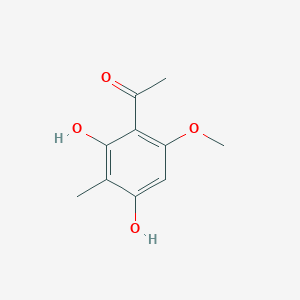

1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-5-7(12)4-8(14-3)9(6(2)11)10(5)13/h4,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKMWWMZUHXFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1O)OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83459-37-4 | |

| Record name | Ebracteolata compound B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083459374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EBRACTEOLATA COMPOUND B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0457TK6C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Profile of Ebracteolata cpd B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebracteolata cpd B (ECB) is a notable acetophenone (B1666503), a class of secondary metabolites, originating from the roots of the perennial herbaceous plant Euphorbia ebracteolata Hayata.[1] This plant, a member of the Euphorbiaceae family, is widely distributed across Eastern China, including the provinces of Shandong, Anhui, and Jiangsu.[1] In traditional Chinese medicine, the dried root of Euphorbia ebracteolata, known as "langdu," has a long history of use in treating a variety of ailments, including cancer, ascites, and edema.[1] ECB is recognized as a characteristic constituent of this traditional medicinal material.[1] This technical guide provides an in-depth overview of the origin of this compound, its isolation and structural elucidation, and its biological activities, with a focus on its potential in cancer therapy.

Botanical Origin and Traditional Use

Euphorbia ebracteolata Hayata is a perennial herb that has been utilized for centuries in traditional Chinese medicine.[1] Its roots, in particular, are valued for their therapeutic properties and are used to treat conditions such as diphtheria, tuberculosis, edema, and dermatophytosis.[1] The plant's application in treating cancer has prompted significant scientific interest in its chemical constituents.[1]

Isolation and Purification of this compound

Experimental Protocol: Isolation of Acetophenones from Euphorbia ebracteolata

A general protocol for the isolation of acetophenones, including this compound, from the dried roots of Euphorbia ebracteolata is as follows:

-

Extraction:

-

Powdered, dried roots of E. ebracteolata (e.g., 20 kg) are extracted with a solvent such as 95% ethanol.

-

The extraction is typically performed under reflux for several hours, and the process is repeated multiple times to ensure a comprehensive extraction of secondary metabolites.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction, which is often enriched with acetophenones, is subjected to various chromatographic techniques for further purification.

-

Medium-Pressure Liquid Chromatography (MPLC): The fraction is often first separated on a C18 column using a gradient elution system, such as methanol-water, to yield several sub-fractions.

-

Sephadex LH-20 Chromatography: Sub-fractions are further purified using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

-

Structural Elucidation

The chemical structure of this compound has been determined to be 2,4-dihydroxy-6-methoxy-3-methylacetophenone through a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for assembling the molecular skeleton.

-

-

Key HMBC correlations for a compound similar to this compound have been reported, confirming the acetophenone core structure.[1] For instance, correlations from the methyl protons to adjacent carbons and from the methoxy (B1213986) protons to the carbon at the 6-position are indicative of the substitution pattern on the aromatic ring.[1]

Biological Activity and Therapeutic Potential

While specific bioactivity data for this compound is limited in the reviewed literature, studies on its derivatives and other compounds from E. ebracteolata highlight the therapeutic potential of this class of molecules, particularly in oncology.

Antitumor Activity

A racemic derivative of this compound, (±)-euphebranone A, has demonstrated significant antiproliferative activity against several human cancer cell lines.[1]

| Compound | Cell Line | IC₅₀ (µM) |

| (±)-euphebranone A | SMMC-7721 (Hepatocellular Carcinoma) | 0.625 ± 0.039 |

| (±)-euphebranone A | SW480 (Colon Adenocarcinoma) | Not specified, but showed excellent inhibitory effects |

| (±)-euphebranone A | HL-60 (Promyelocytic Leukemia) | Not specified, but showed excellent inhibitory effects |

Table 1: In vitro antiproliferative activity of (±)-euphebranone A, a derivative of this compound. Data extracted from a study on antitumor secondary metabolites from Euphorbia ebracteolata Hayata.[1]

Mechanism of Action

Mechanistic studies on (±)-euphebranone A suggest that it may exert its antitumor effects through the induction of cell-cycle arrest at the G2/M phase and the suppression of key signaling pathways involved in cell survival and proliferation, such as the EGFR/PTEN and PI3K/AKT pathways.[1]

Conclusion

This compound, a characteristic acetophenone from the roots of the traditional medicinal plant Euphorbia ebracteolata, represents a promising natural product scaffold for further investigation. While more research is needed to fully characterize its own biological activities, studies on its derivatives suggest a potential for the development of novel anticancer agents. The detailed protocols for its isolation and structural elucidation provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future work should focus on the total synthesis of this compound to enable more extensive biological evaluation and the exploration of its therapeutic potential.

References

Ebracteolata cpd B: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebracteolata cpd B, identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, is a characteristic acetophenone (B1666503) isolated from the roots of the traditional medicinal plant Euphorbia ebracteolata. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this natural product. Detailed experimental protocols for its extraction, purification, and structural elucidation are presented. While initial interest in compounds from Euphorbia ebracteolata has been driven by their traditional use in treating conditions such as cancer and tuberculosis, this guide consolidates findings on the specific biological activities of this compound and its derivatives. Notably, studies on derivatives of this compound have explored their impact on critical cellular signaling pathways, including the EGFR/PTEN and PI3K/AKT pathways, which are pivotal in cancer progression. This document serves as a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing a foundation for further investigation into the therapeutic potential of acetophenones from Euphorbia.

Discovery and Structural Elucidation

This compound is a key acetophenone constituent of Euphorbia ebracteolata, a perennial herbaceous plant used in traditional Chinese medicine.[1] Its chemical structure has been elucidated as 2,4-dihydroxy-6-methoxy-3-methylacetophenone through extensive spectroscopic analysis.

Structural Characterization:

The structural confirmation of this compound is achieved through a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, revealing the substitution pattern on the aromatic ring and the presence of methyl, methoxy, and hydroxyl groups.

-

¹³C NMR: Identifies the number of distinct carbon atoms and their chemical shifts, corresponding to the carbonyl, aromatic, methoxy, and methyl carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.

-

Isolation and Purification Protocol

The isolation of this compound from the roots of Euphorbia ebracteolata involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported for the separation of acetophenones and other secondary metabolites from this plant.[1][2]

2.1. Plant Material and Extraction

-

Plant Material: Dried roots of Euphorbia ebracteolata are collected and pulverized into a fine powder.

-

Extraction: The powdered plant material (e.g., 20 kg) is extracted exhaustively with a suitable solvent, typically 95% ethanol (B145695) or methanol (B129727), at room temperature.[1] The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2.2. Fractionation and Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield fractions with different chemical profiles. This compound, being a moderately polar compound, is typically enriched in the ethyl acetate fraction.

-

Column Chromatography:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents, commonly a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol, to separate compounds based on polarity.

-

Medium Pressure Liquid Chromatography (MPLC): Fractions enriched with this compound are further purified using MPLC on a C18 reversed-phase column with a methanol-water gradient.[2]

-

Sephadex LH-20 Chromatography: Size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent can be employed to remove pigments and other impurities.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield pure this compound.

Biological Activity and Signaling Pathways

Research into the biological effects of compounds from Euphorbia ebracteolata has been extensive, with many studies focusing on diterpenoids and their cytotoxic properties. However, the direct cytotoxic activity of this compound itself appears to be limited.

3.1. Cytotoxicity Data

Studies on various acetophenone glycosides isolated from Euphorbia ebracteolata, which are derivatives of the core structure of this compound, have shown no significant cytotoxicity against a panel of five human cancer cell lines. This suggests that this compound may not be a potent direct antitumor agent but could serve as a chemical scaffold for the synthesis of more active derivatives.

Table 1: Cytotoxicity of Acetophenone Glycosides from Euphorbia ebracteolata

| Compound | Cell Lines Tested | Activity | Reference |

| Acetophenone Glycosides (derivatives of this compound) | Five human cancer cell lines | No cytotoxicity observed |

3.2. Investigation of Cell Signaling Pathways

While this compound may lack direct cytotoxicity, its structural analogs have been investigated for their effects on key signaling pathways implicated in cancer. One study on euphebranone A, a derivative of this compound, demonstrated that it may inhibit the viability of hepatocellular carcinoma cells by suppressing the EGFR/PTEN and PI3K/AKT signaling pathways.

Experimental Protocol: Western Blot Analysis of EGFR/PTEN/PI3K/AKT Pathway

The following is a generalized protocol for investigating the effects of a compound on this signaling cascade.

-

Cell Culture and Treatment: Human cancer cell lines (e.g., SMMC-7721 hepatocellular carcinoma cells) are cultured in appropriate media. Cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-EGFR, anti-PTEN, anti-PI3K, anti-phospho-AKT, anti-AKT, and an internal loading control like anti-β-actin).

-

After washing, the membrane is incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the loading control.

Visualizations

Diagram 1: Isolation Workflow for this compound

Caption: A generalized workflow for the isolation of this compound.

Diagram 2: EGFR/PTEN/PI3K/AKT Signaling Pathway

Caption: The EGFR/PTEN/PI3K/AKT signaling pathway and potential points of modulation.

Conclusion

This compound (2,4-dihydroxy-6-methoxy-3-methylacetophenone) is a readily isolatable natural product from Euphorbia ebracteolata. While it does not appear to possess significant direct cytotoxicity against cancer cells, its chemical scaffold is of interest for the development of more potent bioactive molecules. Derivatives of this compound have been shown to modulate key oncogenic signaling pathways, highlighting the potential of this class of compounds in drug discovery. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to further explore the chemistry and pharmacology of this compound and related acetophenones. Future research should focus on the synthesis and biological evaluation of novel derivatives to unlock their full therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Bioactivity Screening of Compounds from Euphorbia ebracteolata

Introduction

Euphorbia ebracteolata Hayata, a perennial herbaceous plant belonging to the Euphorbiaceae family, has a long history in traditional Chinese medicine for treating a variety of ailments, including skin ulcers, edema, and tuberculosis.[1][2] Modern phytochemical investigations have revealed that the roots of this plant are a rich source of structurally diverse and biologically active secondary metabolites.[2] These compounds, primarily diterpenoids, acetophenones, and flavonoids, have demonstrated significant potential in pharmacology, exhibiting a range of activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3][4]

This technical guide provides a comprehensive overview of the bioactivity screening of compounds isolated from E. ebracteolata. It summarizes key quantitative data, details the experimental protocols used for activity evaluation, and visualizes the underlying mechanisms and workflows to support further research and drug development initiatives.

Bioactivity Profiles of E. ebracteolata Compounds

Compounds isolated from E. ebracteolata have been extensively screened for various biological activities. The most notable of these are cytotoxic, anti-inflammatory, anti-HIV, and anti-tuberculosis activities.

Cytotoxic and Antitumor Activity

A significant number of diterpenoids and acetophenones from E. ebracteolata have been evaluated for their cytotoxic effects against various cancer cell lines.[5][6] Notably, the acetophenone (B1666503) (±)-euphebranone A has shown potent antiproliferative activity against hepatocellular carcinoma cells (SMMC-7721) with an IC₅₀ value lower than that of the positive control drug, cisplatin.[7][8] Several diterpenoids have also displayed significant to modest cytotoxicity.[5]

Table 1: Cytotoxic Activity of Compounds from E. ebracteolata

| Compound Class | Compound Name | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Diterpenoid | Jolkinolide B (4) | ANA-1 (murine macrophage) | 0.0446 | [5][9] |

| B 16 (murine melanoma) | 0.0448 | [5][9] | ||

| Jurkat (human T-cell leukemia) | 0.0647 | [5][9] | ||

| Diterpenoid | ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6) | ANA-1 | 0.00712 | [5][9] |

| Jurkat | 0.0179 | [5][9] | ||

| Diterpenoid | yuexiandajisu D (1) | ANA-1 | 0.288 | [5] |

| Acetophenone | (±)-euphebranone A | SMMC-7721 (hepatocellular carcinoma) | 0.625 | [7][8][10] |

| SW480 (colorectal adenocarcinoma) | Active (IC₅₀ not specified) | [7][10] |

| | | HL-60 (human promyelocytic leukemia) | Active (IC₅₀ not specified) |[7][10] |

Anti-inflammatory Activity

Diterpenes from E. ebracteolata are recognized for their anti-inflammatory properties.[3] The primary mechanism of action involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Several diterpenoids have demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[11]

Table 2: Anti-inflammatory Activity of Compounds from E. ebracteolata

| Compound Class | Activity Metric | Biological Model | Key Findings | Reference |

|---|---|---|---|---|

| Diterpenoids | NO Production Inhibition | LPS-induced macrophages | Three diterpenoids showed significant inhibition of NO production. | [11] |

| Diterpenoid | NF-κB Activation | Not specified | Active compounds inhibit the NF-κB pathway. |[3] |

Antiviral (Anti-HIV) Activity

Ingenane (B1209409) diterpenoids isolated from the roots of E. ebracteolata have exhibited exceptionally potent activity against the Human Immunodeficiency Virus (HIV-1).[12][13] Structure-activity relationship studies have concluded that the presence of long aliphatic chain substituents on the ingenane core is crucial for this enhanced anti-HIV activity.[12][13][14]

Table 3: Anti-HIV Activity of Ingenane Diterpenoids from E. ebracteolata

| Compound Class | Compound Group | Activity Metric | Selectivity Index (SI) | Reference |

|---|

| Ingenane Diterpenoids | Compounds 1-15 | IC₅₀: 0.7 to 9.7 nM | 96.2 to 20,263 |[12][13] |

Anti-tuberculosis Activity

Reflecting its traditional use, compounds from E. ebracteolata have been validated for their activity against Mycobacterium tuberculosis. Two rosane-type diterpenoids displayed moderate inhibitory effects.[1] Further investigation into the mechanism revealed that one of these compounds targets the essential bacterial enzyme GlmU.[1]

Table 4: Anti-tuberculosis Activity of Compounds from E. ebracteolata

| Compound Class | Compound | Activity Metric | Value | Target Organism/Enzyme | Reference |

|---|---|---|---|---|---|

| Rosane Diterpenoid | Compound 3 | MIC | 18 µg/mL | Mycobacterium tuberculosis | [1] |

| IC₅₀ | 12.5 µg/mL | GlmU enzyme | [1] |

| Rosane Diterpenoid | Compound 8 | MIC | 25 µg/mL | Mycobacterium tuberculosis |[1] |

Experimental Protocols

Detailed and reproducible methodologies are critical for screening and validating bioactive compounds. This section outlines the key experimental protocols employed in the study of E. ebracteolata.

General Workflow: Bioassay-Guided Fractionation and Isolation

The most common strategy to identify novel bioactive compounds from a natural source is bioassay-guided fractionation. This process involves a stepwise separation of the crude plant extract into simpler fractions, with each fraction being tested for the desired biological activity. The most active fractions are subjected to further separation until pure, active compounds are isolated.

Cytotoxicity Assay (MTT-based)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

-

Cell Culture: Plate tumor cells (e.g., SMMC-7721, Jurkat) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in 96-well plates and incubate until they reach ~80% confluency.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control group (no LPS) and a positive control group (LPS only) should be included.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (B80452) (a stable product of NO) concentration.

-

Calculation: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.

Anti-tuberculosis Assay (Alamar Blue)

The Alamar blue (resazurin) assay is a rapid and reliable method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis (M.tb).

-

Inoculum Preparation: Prepare a suspension of M.tb (e.g., H37Rv strain) in a suitable broth medium (e.g., Middlebrook 7H9).

-

Compound Dilution: Serially dilute the test compounds in 96-well microplates.

-

Inoculation: Add the bacterial inoculum to each well. Include a drug-free control and a sterile control.

-

Incubation: Incubate the plates for 5-7 days at 37°C.

-

Alamar Blue Addition: Add Alamar blue solution to each well.

-

Second Incubation: Incubate for another 24 hours.

-

Result Interpretation: A color change from blue (resazurin, indicating no bacterial growth) to pink (resorufin, indicating metabolic activity and growth) is observed. The MIC is defined as the lowest compound concentration that prevents this color change.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by bioactive compounds is crucial for drug development.

Anti-inflammatory Mechanism via NF-κB Pathway

Compounds from E. ebracteolata exert their anti-inflammatory effects primarily by inhibiting the NF-κB pathway. In response to stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3] The active diterpenes interfere with this process.

Antitumor Mechanism via EGFR/PI3K/AKT Pathway

The compound (±)-euphebranone A has been shown to induce cell-cycle arrest and inhibit the viability of hepatocellular carcinoma cells by suppressing key signaling pathways involved in cell proliferation and survival, such as the EGFR/PTEN and PI3K/AKT pathways.[7][8][10]

References

- 1. Diterpenoids from the roots of Euphorbia ebracteolata and their anti-tuberculosis effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effect of Ebractenoid F, a Major Active Compound of Euphorbia ebracteolata Hayata, through Inhibition of Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic diterpenoids from the roots of Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Anti-inflammatory activity of Euphorbia aegyptiaca extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent Anti-HIV Ingenane Diterpenoids from Euphorbia ebracteolata. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Biological Properties of Ebracteolata cpd B and Related Compounds from Euphorbia ebracteolata

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively identifies "Ebracteolata cpd B" as 2,4-dihydroxy-6-methoxy-3-methylacetophenone (ECB) , an acetophenone (B1666503) isolated from the herbaceous perennial Euphorbia ebracteolata Hayata (EEH).[1][2][3] However, a comprehensive review of current research reveals a notable absence of studies directly investigating the anti-inflammatory properties of this specific compound. The primary focus of existing research on ECB has been its anti-tumor and anti-angiogenic activities.[1]

This guide will provide a detailed overview of the known biological activities of this compound (ECB). In light of the user's interest in anti-inflammatory properties, this document will also present a thorough analysis of Ebractenoid F , another major bioactive compound isolated from Euphorbia ebracteolata, for which significant anti-inflammatory data are available.[4] This comparative approach aims to provide a comprehensive understanding of the therapeutic potential of compounds derived from this plant species.

Part 1: this compound (ECB) - Anti-Angiogenic and Anti-Tumor Properties

This compound (ECB) has been investigated for its potential to inhibit the formation of new blood vessels (angiogenesis), a critical process in tumor growth and metastasis.

Data Presentation: Anti-Angiogenic Effects of ECB

The primary study on ECB utilized a zebrafish/melanoma xenograft model to evaluate its effects on melanoma-induced blood vessel hyperplasia.

| Parameter Assessed | Treatment | Concentration | Result | Statistical Significance | Reference |

| mRNA Expression in Zebrafish Xenografts | |||||

| vegfr2 | ECB | 20 µg/mL | Downregulated | Not specified | |

| vegfr3 | ECB | 20 µg/mL | Downregulated | p < 0.05 | |

| Gene Expression in Zebrafish Xenografts | |||||

| p53 | ECB | 20 µg/mL | Upregulated | Not specified | |

| casp3a | ECB | 20 µg/mL | Upregulated | Not specified | |

| Phenotypic Effects in Zebrafish Xenografts | |||||

| Number of Subintestinal Veins | ECB | 20 µg/mL | Inhibited | p < 0.05 | |

| Length of Subintestinal Veins | ECB | 20 µg/mL | Inhibited | p < 0.05 | |

| Distribution of Melanoma | ECB | 20 µg/mL | Inhibited | p < 0.05 |

Experimental Protocols: Zebrafish/Melanoma Xenograft Model

-

Animal Model: Transgenic Tg(flk1:GFP) zebrafish embryos were used, where vascular endothelial cells express green fluorescent protein (GFP), allowing for visualization of blood vessels.

-

Cell Line: Human melanoma cells (A2058) were used for transplantation.

-

Xenotransplantation: Human melanoma cells were microinjected into the perivitelline space of zebrafish embryos at 48 hours post-fertilization (hpf).

-

Treatment: Following injection, the zebrafish embryos were treated with 20 µg/mL of ECB.

-

Observation: The development of ectopic subintestinal veins (SIVs) induced by the melanoma cells was observed and imaged with a fluorescence microscope at 24 and 48 hours post-injection (hpi).

-

Quantitative Analysis: The number and length of ectopic blood vessels were quantified.

-

Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) was performed on RNA extracted from the embryos to measure the mRNA expression levels of vegfr2, vegfr3, p53, and casp3a.

Mandatory Visualization: Proposed Signaling Pathway for Anti-Angiogenic Effects of ECB

References

- 1. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 3. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Ebracteolata cpd B: A Comprehensive Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebracteolata cpd B (ECB), a natural acetophenone (B1666503) compound identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, has emerged as a promising therapeutic agent with significant anti-tumor and anti-inflammatory properties. Isolated from the medicinal plant Euphorbia ebracteolata Hayata, ECB has demonstrated potent activity in preclinical studies against various cancer cell lines, including melanoma and hepatocellular carcinoma. Its mechanism of action involves the modulation of key signaling pathways implicated in cancer progression and inflammation, such as the EGFR/PTEN/PI3K/AKT, NF-κB, and MAPK pathways. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, including its biological activities, underlying mechanisms, and detailed experimental methodologies, to support further research and development of this compound as a potential therapeutic.

Introduction

Euphorbia ebracteolata Hayata has a long history of use in traditional medicine for treating various ailments, including cancer and inflammatory conditions.[1][2][3] Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds from this plant, with this compound (ECB) being a subject of growing interest.[1] As an acetophenone derivative, ECB possesses a distinct chemical structure that contributes to its diverse pharmacological effects. This guide synthesizes the available preclinical data on ECB, focusing on its potential as a therapeutic agent for oncology and inflammatory diseases.

Quantitative Data on Biological Activity

The therapeutic potential of this compound and related compounds from Euphorbia ebracteolata has been quantified in various in vitro assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a comparative overview of their cytotoxic and anti-inflammatory efficacy.

Table 1: Cytotoxic Activity of (±)-euphebranone A (a racemic compound related to ECB) against Cancer Cell Lines [4][5]

| Cell Line | Cancer Type | IC50 (µM) | Positive Control(s) | IC50 of Control(s) (µM) |

| SMMC-7721 | Hepatocellular Carcinoma | 0.625 ± 0.039 | DDP (Cisplatin) | 20.83 ± 0.99 |

| Taxol | 0.306 ± 0.042 | |||

| HL-60 | Promyelocytic Leukemia | 13.18 ± 0.39 | DDP (Cisplatin) | 2.968 ± 0.140 |

| Taxol | <0.008 | |||

| SW480 | Colorectal Adenocarcinoma | 17.48 ± 0.35 | DDP (Cisplatin) | 35.63 ± 1.16 |

| Taxol | <0.008 |

Table 2: Anti-Inflammatory Activity of Compounds from Euphorbia ebracteolata [6]

| Compound/Fraction | Assay | Target Cell/System | IC50 (µg/mL) |

| Hexane Fraction | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 2.39 |

| H10 Subfraction | NF-κB Activity | LPS-stimulated RAW 264.7 macrophages | 4.01 |

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects by modulating multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

EGFR/PTEN/PI3K/AKT Pathway

The EGFR/PTEN/PI3K/AKT signaling cascade is a critical pathway in regulating cell growth and survival, and its dysregulation is a hallmark of many cancers. Preclinical studies suggest that compounds from E. ebracteolata can suppress this pathway.[4][5] Specifically, they have been shown to downregulate the expression of EGFR and key downstream effectors such as PI3K and phosphorylated AKT (p-AKT).[4] This inhibition leads to the induction of cell cycle arrest, as demonstrated by the accumulation of cells in the G2/M phase, and ultimately, apoptosis of cancer cells.[4][5]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and is also implicated in cancer development and progression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. Compounds from E. ebracteolata have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of p65.[6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Studies have indicated that compounds from E. ebracteolata can modulate the MAPK pathway by affecting the phosphorylation status of ERK, JNK, and p38, thereby influencing downstream cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 72 hours.[7]

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]

-

Incubation: Incubate the plates for 1.5 to 4 hours at 37°C.[7][8]

-

Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[7][8]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7][8]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Zebrafish Xenograft Model for In Vivo Anti-Cancer Drug Screening

The zebrafish xenograft model offers a rapid and cost-effective in vivo platform for evaluating the efficacy of anti-cancer compounds.[4][6][7]

-

Cell Preparation: Label human cancer cells with a fluorescent dye (e.g., CM-DiI) according to the manufacturer's protocol. Resuspend the labeled cells in an appropriate buffer.

-

Microinjection: At 2 days post-fertilization (dpf), anesthetize zebrafish embryos and microinject approximately 100-200 fluorescently labeled cancer cells into the yolk sac.[9]

-

Compound Administration: Following injection, transfer the embryos to a 96-well plate and expose them to various concentrations of this compound dissolved in the embryo medium.[4]

-

Imaging and Analysis: At specified time points (e.g., 24, 48, and 72 hours post-injection), capture fluorescent images of the embryos. Quantify the tumor area and/or the number of metastatic foci to assess the anti-tumor and anti-metastatic effects of the compound.[4][7]

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is essential for elucidating the molecular mechanisms of drug action by examining changes in protein expression and phosphorylation.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-p65, IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent, exhibiting both anti-tumor and anti-inflammatory activities in preclinical models. Its ability to modulate critical signaling pathways such as the EGFR/PTEN/PI3K/AKT, NF-κB, and MAPK pathways provides a strong rationale for its further development.

Future research should focus on:

-

Comprehensive Pharmacokinetic and Toxicological Studies: In-depth evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of ECB is essential for its translation to clinical settings.

-

In Vivo Efficacy in Advanced Animal Models: Testing the efficacy of ECB in more advanced preclinical cancer models, such as patient-derived xenografts (PDXs), will provide a more accurate prediction of its clinical potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of ECB analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Combination Therapy Studies: Investigating the synergistic effects of ECB with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.

The promising preclinical data on this compound warrants continued investigation to fully elucidate its therapeutic potential and pave the way for its clinical development as a novel anti-cancer and anti-inflammatory drug.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Zebrafish Xenografts for Drug Discovery and Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro anticancer activity of Ebracteolata cpd B

An In-Depth Technical Guide on the In Vitro Anticancer Activity of Compounds from Euphorbia ebracteolata

Executive Summary: This document provides a detailed overview of the in vitro anticancer activities of compounds derived from Euphorbia ebracteolata, a plant used in traditional Chinese medicine for cancer treatment. While the inquiry specified "Ebracteolata cpd B," publicly available research with comprehensive quantitative in vitro data is most prominent for a recently discovered racemic compound, (±)-euphebranone A . This guide will focus on the well-documented anticancer effects of (±)-euphebranone A against hepatocellular carcinoma as a primary example of the therapeutic potential of phytochemicals from this plant. Additionally, it will cover the anti-angiogenic properties of Euphorbiaceae compound B (ECB) , a distinct acetophenone (B1666503) also isolated from the plant, in an in vivo model.

Compound Identification and Overview

Euphorbia ebracteolata Hayata is a rich source of bioactive secondary metabolites, including diterpenoids and acetophenones. A 2025 study led to the isolation of several new compounds, including five designated as euphebranones A–E[1][2].

-

(±)-euphebranone A: A novel phenylpropanoid compound that has demonstrated significant antiproliferative activity against several cancer cell lines[1].

-

Euphorbiaceae compound B (ECB): An acetophenone identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, which has shown anti-angiogenic effects in melanoma models[3].

Due to the availability of detailed mechanistic data, this guide will primarily focus on (±)-euphebranone A.

Quantitative Data on Anticancer Activity

The cytotoxic effects of (±)-euphebranone A were evaluated against a panel of human cancer cell lines. The compound exhibited potent and selective activity, particularly against hepatocellular carcinoma (SMMC-7721), colon cancer (SW480), and leukemia (HL-60) cells[1].

Table 1: Inhibitory Concentration (IC50) of (±)-euphebranone A

| Cell Line | Cancer Type | IC50 (μM) |

| SMMC-7721 | Hepatocellular Carcinoma | 0.625 ± 0.039 |

| SW480 | Colon Adenocarcinoma | Effective (IC50 not specified) |

| HL-60 | Promyelocytic Leukemia | Effective (IC50 not specified) |

Table 2: Effect of (±)-euphebranone A on Cell Cycle Distribution in SMMC-7721 Cells

| Treatment Conc. (μM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Control) | Data not specified | Data not specified | Data not specified |

| 0.1 | Data not specified | Data not specified | Increased |

| 0.3 | Data not specified | Data not specified | Increased (Conc. dependent) |

| 0.6 | Data not specified | Data not specified | Increased (Conc. dependent) |

Table 3: Apoptosis Induction by (±)-euphebranone A in SMMC-7721 Cells

| Treatment Conc. (μM) | Treatment Duration | % Apoptotic Cells | Statistical Significance |

| 0 (Control) | 24 h | Baseline | - |

| 0.1 | 24 h | Increased | p < 0.001 |

| 0.3 | 24 h | Increased | p < 0.001 |

| 0.6 | 24 h | Increased | **p < 0.001 |

Experimental Protocols

The following protocols are summarized from the mechanistic studies on (±)-euphebranone A.

Cell Culture and Viability Assay

-

Cell Lines: Human cancer cell lines (SMMC-7721, HL-60, SW480, Hela, A549, MCF-7, HepG2) and normal human liver cells (L-02) were used.

-

Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Viability Assay (MTT):

-

Cells were seeded in 96-well plates.

-

After attachment, cells were treated with various concentrations of (±)-euphebranone A for a specified duration.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.

-

The resulting formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance was measured using a microplate reader to determine cell viability and calculate the IC50 value.

-

Cell Cycle Analysis

-

SMMC-7721 cells were seeded and treated with (±)-euphebranone A (0, 0.1, 0.3, 0.6 μM) for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) overnight at -20°C.

-

Fixed cells were washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content was analyzed using a FACSCanto flow cytometer.

-

Cell cycle distribution was quantified using ModFit LT software.

Apoptosis Assay

-

SMMC-7721 cells were treated with (±)-euphebranone A (0, 0.1, 0.3, 0.6 μM) for 24 hours.

-

Cells were harvested and washed with cold PBS.

-

Cells were resuspended in binding buffer and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.

-

Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

SMMC-7721 cells were treated with (±)-euphebranone A.

-

Total protein was extracted using RIPA lysis buffer.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PI3K, p-AKT, mTOR, EGFR, PTEN).

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

(±)-euphebranone A: G2/M Arrest and Apoptosis via EGFR/PI3K/AKT Pathway

Mechanistic studies revealed that (±)-euphebranone A exerts its anticancer effects on hepatocellular carcinoma cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. This is potentially mediated through the suppression of the EGFR/PTEN and PI3K/AKT signaling pathways. Downregulation of PI3K, p-AKT, and mTOR expression was observed following treatment.

Caption: Proposed mechanism of (±)-euphebranone A in HCC cells.

Euphorbiaceae Compound B (ECB): Anti-Angiogenesis via VEGFR Inhibition

In a zebrafish model of human melanoma, ECB demonstrated anti-angiogenic properties. It inhibited the abnormal formation of blood vessels induced by the tumor. The proposed mechanism involves the inhibition of vascular endothelial growth factor receptors (VEGFRs) and the upregulation of pro-apoptotic genes like p53 and caspase-3a.

Caption: Proposed anti-angiogenic mechanism of ECB in a zebrafish model.

Conclusion and Future Directions

The phytochemicals isolated from Euphorbia ebracteolata, particularly (±)-euphebranone A, exhibit significant in vitro anticancer activity. The detailed mechanistic data, including the induction of G2/M cell cycle arrest and apoptosis through the EGFR/PI3K/AKT pathway, highlight its potential as a lead compound for novel anticancer drug development. Further studies are warranted to fully elucidate the activity of other related compounds like euphebranone B and to translate these in vitro findings into in vivo efficacy models.

References

- 1. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Ebracteolata cpd B in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebracteolata cpd B (ECB), a natural phenol (B47542) compound identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, has been isolated from Euphorbia ebracteolata. This plant has a history of use in traditional medicine for conditions including cancer. This technical guide provides a comprehensive overview of the preclinical evaluation of ECB and structurally related compounds in various cancer models. Due to the limited availability of public data on this compound, this document also includes data from the closely related compound 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), which shares a similar chemical scaffold and provides valuable insights into the potential anti-cancer activities of this class of molecules.

Quantitative Data Presentation

The following tables summarize the quantitative data on the anti-cancer effects of compounds related to this compound.

Table 1: In Vitro Cytotoxicity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)

This table presents the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of DMC against a panel of human cancer cell lines. SMMC-7721, a human hepatocellular carcinoma cell line, was found to be the most sensitive to DMC treatment[1].

| Cell Line | Cancer Type | IC50 (µM) | EC50 (µM) | Therapeutic Index |

| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | 9.00 ± 0.36 | 3.59 |

| 8898 | - | - | - | - |

| HeLa | Cervical Cancer | - | - | - |

| SPC-A-1 | Lung Adenocarcinoma | - | - | - |

| 95-D | Lung Cancer (high metastasis) | - | - | - |

| GBC-SD | Gallbladder Carcinoma | - | - | - |

| Note: Specific IC50 and EC50 values for 8898, HeLa, SPC-A-1, 95-D, and GBC-SD cell lines were not detailed in the referenced study but SMMC-7721 was the most sensitive[1]. |

Table 2: In Vivo Antitumor Activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in a Human Carcinoma Xenograft Model

This table summarizes the in vivo antitumor effects of DMC in a solid human tumor xenograft model using the SMMC-7721 cell line[2][3][4].

| Animal Model | Human Cancer Cell Line | Treatment | Dosage | Mean Tumor Weight (g) | Tumor Growth Inhibition (%) |

| Mouse | SMMC-7721 | Control | - | 1.42 ± 0.11 | - |

| Mouse | SMMC-7721 | DMC | 150 mg/kg | 0.59 ± 0.12 | 58.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., SMMC-7721) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or related compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using dose-response curve fitting software.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol is used to differentiate between live, apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Human Carcinoma Xenograft Mouse Model

This protocol describes the in vivo evaluation of antitumor activity in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., SMMC-7721) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomly assign mice to treatment and control groups. Administer the test compound (e.g., DMC at 150 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) for a specified duration.

-

Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the percentage of tumor growth inhibition.

Zebrafish Melanoma Xenograft Model

This protocol details an in vivo model for studying anti-angiogenic effects.

-

Cell Preparation: Label human melanoma cells with a fluorescent marker (e.g., CM-DiI).

-

Microinjection: Inject the fluorescently labeled melanoma cells into the yolk sac of 2-day-old zebrafish embryos.

-

Compound Treatment: Expose the embryos to the test compound (e.g., this compound) in the embryo medium.

-

Angiogenesis Assessment: At specific time points, image the embryos using fluorescence microscopy to observe the formation of blood vessels, particularly the subintestinal veins.

-

Gene Expression Analysis: Isolate RNA from the embryos and perform quantitative real-time PCR (qRT-PCR) to measure the expression of angiogenesis-related genes (e.g., vegfr2, vegfr3) and apoptosis-related genes (e.g., p53, casp3a).

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound and Related Compounds

The molecular mechanism of action for this compound is still under investigation. However, studies on structurally similar compounds and initial findings from the zebrafish model suggest potential involvement of key signaling pathways in cancer. The chalcone (B49325) DMC has been shown to induce apoptosis and G1 cell cycle arrest through the PI3K/AKT pathway.

Caption: Proposed mechanism of action for DMC, a related compound to ECB.

Experimental Workflow for In Vivo Zebrafish Xenograft Model

The following diagram illustrates the key steps in the zebrafish xenograft model used to evaluate the anti-angiogenic properties of this compound.

References

- 1. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo antitumor activity by 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in a solid human carcinoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Modulatory Effects of a Novel Phenylpropanoid from Euphorbia ebracteolata on the EGFR/PTEN/PI3K/AKT Signaling Axis: A Technical Overview

For Immediate Release

Hefei, Anhui, China – A recent study has elucidated the anticancer mechanism of a novel phenylpropanoid, (±)-euphebranone A, isolated from the traditional Chinese medicine plant Euphorbia ebracteolata Hayata. The research demonstrates that this compound inhibits the viability of hepatocellular carcinoma cells by suppressing the critical EGFR/PTEN and PI3K/AKT signaling pathways.[1][2] This technical guide provides an in-depth analysis of these findings for researchers, scientists, and drug development professionals.

Euphorbia ebracteolata, known as “langdu” in traditional Chinese medicine, has a long history of use in treating conditions such as cancer, ascites, and edema.[1][2] Modern phytochemical investigations have identified various bioactive compounds within this plant, including diterpenoids and acetophenones, which exhibit a range of pharmacological activities.[1] The focus of this guide is a newly identified phenylpropanoid, (±)-euphebranone A, and its targeted effects on key oncogenic signaling cascades.

Core Findings: (±)-euphebranone A's Impact on Cancer Cell Signaling

Mechanistic studies have revealed that (±)-euphebranone A induces G2/M phase cell-cycle arrest and apoptosis in SMMC-7721 hepatocellular carcinoma cells. The primary mechanism of action is attributed to its ability to modulate the EGFR/PTEN and PI3K/AKT signaling pathways.

Quantitative Analysis of Bioactivity

The inhibitory effects of (±)-euphebranone A on cancer cell proliferation have been quantified, providing key data for its potential as a therapeutic agent.

| Compound | Cell Line | IC50 (μM) | Positive Control | IC50 (μM) |

| (±)-euphebranone A | SMMC-7721 | 0.625 ± 0.039 | DDP | 20.83 ± 0.99 |

| (±)-euphebranone A | HL-60 | 13.18 ± 0.39 | DDP | 2.968 ± 0.140 |

| (±)-euphebranone A | SW480 | 17.48 ± 0.35 | DDP | 35.63 ± 1.16 |

Visualizing the Mechanism of Action

To elucidate the complex interactions involved, the following diagrams illustrate the targeted signaling pathways and the proposed experimental workflow for investigating the effects of (±)-euphebranone A.

References

- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Ebracteolata cpd B from Euphorbia ebracteolata

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the extraction and purification of Ebracteolata cpd B, a bioactive acetophenone, from the dried roots of Euphorbia ebracteolata Hayata. This document outlines the necessary materials, step-by-step procedures for extraction, fractionation, and purification, as well as methods for analysis. Additionally, it includes a summary of the reported biological activities of this compound and visual diagrams of the experimental workflow and a relevant signaling pathway to guide researchers in their drug discovery and development efforts.

Introduction

Euphorbia ebracteolata Hayata, a perennial herbaceous plant used in traditional Chinese medicine, is a rich source of various bioactive secondary metabolites, including terpenoids, flavonoids, and acetophenones.[1] Among these, this compound (ECB), also identified as 2,4-dihydroxy-6-methoxy-3-methylacetophenone, has garnered significant interest for its potential therapeutic properties, including antitumor activities.[2][3] These notes offer a comprehensive guide for the efficient laboratory-scale isolation of this promising compound.

Data Presentation

The yield of this compound can vary depending on the extraction and purification methodology. The following table summarizes quantitative data from a study that isolated 21 secondary metabolites from 20 kg of dried E. ebracteolata roots.[2]

| Compound | Starting Material (Dried Roots) | Fraction | Purification Method | Final Yield |

| This compound (9) | 20 kg | Fraction M (14.5 g) | MPLC-C18 followed by recrystallization | 187.5 mg |

Experimental Protocols

This protocol is a synthesized methodology based on established procedures for the isolation of acetophenones from Euphorbia ebracteolata.[4]

Materials and Reagents

-

Dried and powdered roots of Euphorbia ebracteolata

-

95% Ethanol (B145695) (EtOH)

-

Petroleum ether

-

Methanol (B129727) (MeOH)

-

Water (H₂O)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

C18 reversed-phase silica gel for MPLC and HPLC

-

Standard laboratory glassware

-

Rotary evaporator

-

Ultrasonic water bath

-

Medium Pressure Liquid Chromatography (MPLC) system

-

High-Performance Liquid Chromatography (HPLC) system

-

NMR spectrometer

-

Mass spectrometer

Protocol 1: Extraction and Preliminary Fractionation

-

Extraction:

-

Air-dried and powdered roots of E. ebracteolata (e.g., 20 kg) are extracted with 95% ethanol under reflux. This process is repeated three times to ensure exhaustive extraction.

-

The combined ethanol extracts are then concentrated under vacuum using a rotary evaporator to yield a crude residue.

-

-

Solvent Partitioning:

-

The crude residue is suspended in water and partitioned successively with petroleum ether to remove nonpolar constituents. The aqueous layer, containing the more polar compounds including this compound, is retained for further processing.

-

Protocol 2: Column Chromatography and Purification

-

Initial Column Chromatography:

-

The aqueous fraction is subjected to column chromatography over a silica gel column.

-

A gradient elution is performed using a solvent system such as petroleum ether/ethyl acetate (B1210297) (from 100:0 to 0:100) to yield several major fractions.

-

-

Medium Pressure Liquid Chromatography (MPLC):

-

The fraction containing this compound (as determined by preliminary analysis like TLC) is further fractionated using MPLC on a C18 column.

-

A gradient of methanol in water (e.g., 15%–100%, v/v) is used as the mobile phase.

-

-

Final Purification:

-

The sub-fraction containing this compound is concentrated.

-

Final purification can be achieved through recrystallization from a methanol-water mixture to yield pure this compound (compound 9).

-

Alternatively, for smaller scales or higher purity, preparative or semi-preparative reversed-phase HPLC can be employed. A mobile phase consisting of acetonitrile and water with 0.1% formic acid is suitable for elution.

-

Protocol 3: Analytical Characterization

-

Sample Preparation for Analysis:

-

A small amount of the dried plant material (e.g., 1 g) is accurately weighed and ground into a fine powder.

-

The powder is extracted with a solvent like ethanol (e.g., 25 mL) in an ultrasonic water bath for 30 minutes.

-

The extract is filtered through a 0.22 µm syringe filter before analysis.

-

-

UPLC-MS/MS Analysis:

-

An Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method can be used for the identification and quantification of this compound.

-

Chromatographic Conditions: A C18 column (e.g., Agilent Poroshell 120 EC-C18) with a mobile phase of acetonitrile and 0.1% formic acid in water (e.g., 70:30, v/v) can be used.

-

Mass Spectrometry Conditions: The compound can be quantified in negative ionization mode using multiple reaction monitoring (MRM).

-

Mandatory Visualization

Diagrams

Caption: Workflow for the extraction and purification of this compound.

Caption: Proposed signaling pathway inhibited by this compound.

References

- 1. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Euphorbia ebracteolata Hayata Extract ECB on Melanoma-Induced Hyperplasia of Blood Vessels in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Abietane Diterpernoids from the Roots of Euphorbia ebracteolata - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Purification of Ebracteolata Compound B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbia ebracteolata Hayata is a perennial herbaceous plant utilized in traditional Chinese medicine for the treatment of various ailments, including cancer.[1] Phytochemical investigations of this plant have led to the isolation of numerous secondary metabolites, including diterpenoids and acetophenones, which have demonstrated a range of biological activities.[1][2][3][4] This application note provides a detailed protocol for the purification of a representative compound, herein referred to as Ebracteolata cpd B, using a two-step chromatographic method involving Medium Pressure Liquid Chromatography (MPLC) with a C18 stationary phase followed by size-exclusion chromatography using Sephadex LH-20. This methodology is based on successful reported isolations of compounds from E. ebracteolata.[1]

Data Presentation

The purification process of this compound is a multi-step procedure involving initial extraction, fractionation, and subsequent chromatographic separations. The following table summarizes the quantitative data from a representative purification process, starting from a crude extract fraction.

Table 1: Summary of Purification Data for this compound

| Purification Step | Starting Material (g) | Fraction/Compound | Eluent/Gradient | Yield (mg) | Purity (%) | Recovery (%) |

| MPLC-C18 | 32.5 (Crude Fraction F) | Sub-fraction F-1 | Methanol-Water (15% to 100%) | - | - | - |

| Sephadex LH-20 | Not specified | This compound (Compound 16) | Methanol (B129727) | 54.3 | >95% (by HPLC) | - |

Note: This data is based on the purification of "compound 16" from a study on E. ebracteolata and serves as a representative example for this compound.[1] The recovery is not explicitly stated in the source material.

Experimental Protocols

Plant Material and Extraction

The dried roots of Euphorbia ebracteolata (20 kg) are subjected to an extraction procedure to yield a crude extract.[1] This crude extract is then typically partitioned with solvents of increasing polarity to obtain various fractions. For this protocol, we begin with a pre-fractionated sample designated as "Fraction F".

MPLC-C18 Chromatography

This initial chromatographic step aims to separate the complex crude fraction into simpler sub-fractions based on the polarity of the constituent compounds.

-

Column: Reverse-phase C18 silica (B1680970) gel column.

-

Stationary Phase: C18-bonded silica gel.

-

Mobile Phase: A gradient of methanol (CH₃OH) in water (H₂O).

-

Gradient Program: The separation is achieved by gradually increasing the concentration of methanol from 15% to 100% (v/v).

-

Procedure:

-

Equilibrate the MPLC-C18 column with the initial mobile phase composition (15% CH₃OH in H₂O).

-

Dissolve the crude "Fraction F" (32.5 g) in a minimal amount of the initial mobile phase or a suitable solvent and load it onto the column.[1]

-

Begin the gradient elution, progressively increasing the methanol concentration to 100%.

-

Collect the eluting fractions (e.g., 18 sub-fractions, F-1 to F-18) using a fraction collector.[1]

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target compound, this compound. For this protocol, we will proceed with sub-fraction F-1.

-

Sephadex LH-20 Chromatography

This final purification step utilizes size-exclusion and partition chromatography to isolate this compound from the enriched sub-fraction obtained from the MPLC step. Sephadex LH-20 is a lipophilic, cross-linked dextran (B179266) gel that is effective in separating small organic molecules.[5][6][7][8][9]

-

Column: Glass column packed with Sephadex LH-20.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase (Eluent): 100% Methanol (CH₃OH).[1]

-

Procedure:

-

Swell the Sephadex LH-20 gel in methanol for a sufficient period (typically several hours) before packing the column.

-

Pack the column with the swollen gel to obtain a uniform and stable bed.

-

Equilibrate the packed column by washing it with several column volumes of methanol.

-

Concentrate the MPLC sub-fraction F-1 containing this compound and dissolve it in a minimal volume of methanol.

-

Carefully load the sample onto the top of the Sephadex LH-20 column.

-

Elute the column with 100% methanol at a constant flow rate.

-

Collect fractions and monitor the elution profile using TLC or HPLC.

-

Combine the fractions containing the pure this compound.

-

The pure compound may precipitate or crystallize from the concentrated pure fractions, yielding the final product (e.g., 54.3 mg of compound 16).[1]

-

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the purification of this compound.

Caption: Purification workflow for this compound.

Postulated Signaling Pathway of Action

Compounds isolated from Euphorbia ebracteolata, such as (±)-euphebranone A, have been shown to exhibit anticancer activity by modulating key signaling pathways in cancer cells.[1][10] The diagram below depicts a potential mechanism of action for this compound, based on findings for related compounds from the same plant, involving the EGFR/PTEN and PI3K/AKT signaling pathways, which are crucial in regulating cell growth, proliferation, and survival.[1][10]

Caption: EGFR/PTEN/PI3K/AKT signaling pathway modulation.

References

- 1. Study on Antitumor Secondary Metabolites from Euphorbia ebracteolata Hayata: Structural Characterization, Network Pharmacology, Molecular Docking and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphorbia ebracteolata Hayata (Euphorbiaceae): A systematic review of its traditional uses, botany, phytochemistry, pharmacology, toxicology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]